Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of cyclohexane nucleosides, closely related to Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, involves conjugated addition reactions and hydroboration of the cyclohexenyl precursor. These methods are crucial for creating compounds with specific configurations and potential applications in various fields, despite their lack of antiviral activity (Maurinsh et al., 1997). Additionally, the synthesis of related compounds through methods like cycloaddition reactions further illustrates the versatility and complexity of creating such molecules (Kozmin, He, & Rawal, 2003).
Molecular Structure Analysis
Molecular structure analysis of related compounds, using techniques such as X-ray diffraction, has revealed detailed insights into their configurations. For example, the study of cyclohexanedicarboxylates and their derivatives highlights the importance of structural determination in understanding the compound's behavior and potential applications (Poplevina et al., 2009). Similarly, the analysis of the crystal structure of hydroxy derivatives of cyclohexanone provides valuable information on their conformation and interactions (Kutulya et al., 2008).
Chemical Reactions and Properties
Studies on the chemical reactions and properties of cyclohexene derivatives reveal complex behaviors such as photochemical and acid-catalyzed rearrangements. These reactions can lead to various products, showcasing the compound's reactivity and the influence of structural factors on its chemical behavior (Schultz & Antoulinakis, 1996).
Scientific Research Applications
Synthesis and Conformational Study : Methyl 4-(hydroxymethyl)cyclohexanecarboxylate derivatives were used in the synthesis of cyclohexane nucleosides. These compounds were assessed for their antiviral activity, which was found to be absent. The study detailed the synthesis process and the conformational characteristics of the resulting nucleosides using NMR and X-ray analysis (Maurinsh et al., 1997).
Antimicrobial and Antifungal Properties : Some cyclohexane derivatives, including this compound, have been explored for their potential as antimicrobial and antifungal agents. A specific study explored the reaction of certain cyclohexane derivatives with other compounds to synthesize a novel compound with notable antimicrobial properties, especially against Gram-negative bacteria (Shoaib, 2019).
Carbonylation Kinetics : The compound has been used as a substrate in the study of carbonylation kinetics, specifically looking at the effects of different variables on the rate of carbonylation when catalyzed by palladium(II) chloride-triphenylphosphine. This research is significant in understanding the reaction mechanisms and improving the yields of methyl cyclohexanecarboxylate (Yoshida et al., 1976).
Tranexamic Acid Derivatives : Derivatives of tranexamic acid containing this compound moieties were synthesized to improve drug absorption. These derivatives were assessed for their stability and absorption, with some showing enhanced absorption compared to tranexamic acid itself (Svahn et al., 1986).
Anticonvulsant Enaminones : The structure and hydrogen bonding of certain anticonvulsant enaminones derived from this compound were studied. These compounds are of interest due to their biological activity, particularly their potential use in treating convulsions (Kubicki et al., 2000).
Electrochemical and Spectroscopic Study : Derivatives of this compound have been characterized using techniques like FT-IR, NMR, and voltammetry. Understanding the electrochemical properties and reaction mechanisms of these compounds can be crucial for their application in various fields, including material sciences and pharmacology (Çakır et al., 2005).
Mechanism of Action
Target of Action
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a complex organic compound . .
Mode of Action
It’s known that the compound can interact with various biochemical processes due to its chemical structure .
Biochemical Pathways
It’s known to be used as a synthetic intermediate in the production of other organic compounds, such as dyes and fluorescent brighteners .
Pharmacokinetics
Its physical and chemical properties such as boiling point (233℃), density (1121), and solubility (soluble in organic solvents like ether and alcohol, insoluble in water) can influence its bioavailability .
Result of Action
As a synthetic intermediate, it contributes to the properties of the final compounds it helps produce .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to be flammable and should be stored in a cool, well-ventilated place . It’s also a chemical irritant, and contact with skin and eyes may cause irritation .
properties
IUPAC Name |
methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGYKIDJFOMAOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928275, DTXSID401230262 | |
Record name | Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00928275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13380-85-3, 110928-44-4, 110928-45-5 | |
Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13380-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110928444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110928455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00928275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M86577ODUE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R58V1A8V4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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